molecular formula C19H13N3O5 B11699575 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B11699575
M. Wt: 363.3 g/mol
InChI Key: KUPHUXKMNIVHMQ-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Src kinase, a key signaling protein implicated in cellular proliferation, differentiation, and survival. Research into this compound focuses on its utility as a chemical probe to dissect the complex roles of Src in various disease contexts, particularly in oncology where aberrant Src activity is associated with tumor progression, metastasis, and angiogenesis. By selectively inhibiting Src, this carboxamide derivative allows researchers to investigate downstream signaling pathways, including those involving FAK and STAT3, to better understand mechanisms of cancer cell invasion and survival. Preclinical studies have explored its efficacy in modulating these pathways, highlighting its value in basic cancer biology and translational drug discovery research. Its specific structural design, incorporating the benzoxazole and nitrofuran motifs, contributes to its targeted kinase profile, making it a valuable tool for elucidating Src-specific phenotypes in cellular and animal models of disease.

Properties

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C19H13N3O5/c1-11-5-6-15-14(9-11)21-19(27-15)12-3-2-4-13(10-12)20-18(23)16-7-8-17(26-16)22(24)25/h2-10H,1H3,(H,20,23)

InChI Key

KUPHUXKMNIVHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide

  • Structure : This compound replaces the 5-methyl group on the benzoxazole with a chlorine atom at the para position of the phenyl ring and introduces a 2-nitrophenyl substituent on the furan.
  • The 2-nitrophenyl group introduces additional steric bulk and π-stacking capacity, which may alter pharmacokinetic properties.
  • Synthetic Pathway : Similar to the target compound but requires chlorinated precursors during benzoxazole formation .

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

  • Structure: Substitutes the benzoxazole ring with a 1,2,4-oxadiazole heterocycle and incorporates a 4-methoxyphenoxy methyl group.
  • Key Differences: The oxadiazole ring is less aromatic than benzoxazole, reducing conjugation effects but improving metabolic stability. The methoxyphenoxy group enhances solubility due to its polar ether linkage, contrasting with the hydrophobic methyl group in the target compound.
  • Applications : Oxadiazole derivatives are often explored as antimicrobial agents, suggesting divergent biological activity compared to benzoxazole analogs .

Fluorescent Brightener 368 Derivatives

  • Structure: Mixtures containing benzoxazole cores linked via ethenyl groups to phenyl rings (e.g., CAS No. 1533–45–5).
  • Key Differences :
    • Extended conjugation via ethenyl bridges shifts applications toward optical materials (e.g., fluorescence) rather than bioactive roles.
    • Lack of a nitrofuran moiety eliminates redox-active properties critical for antimicrobial or antiparasitic activity .

Structural and Functional Data Table

Compound Name Molecular Weight Key Substituents Potential Applications
N-[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide 379.33 g/mol 5-Methyl-benzoxazole, 5-nitro-furan Antimicrobial, Anticancer
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide 449.80 g/mol 4-Chloro-phenyl, 2-nitro-phenyl-furan Enzyme inhibition
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide 374.30 g/mol Oxadiazole, 4-methoxyphenoxy Antimicrobial, Solubility-enhanced agents
Fluorescent Brightener 368 (CAS 1533–45–5) ~500 g/mol* Ethenyl-linked benzoxazole-phenyl Optical materials, Dyes

*Estimated based on structural similarity.

Research Findings and Implications

  • Electronic Effects : The nitro group on the furan ring in the target compound enhances electrophilicity, a feature shared with its 2-nitrophenyl analog . However, the absence of a second nitro group (as in the 2-nitrophenyl derivative) may reduce off-target reactivity.
  • Biological Activity : Benzoxazole-nitrofuran hybrids exhibit broad-spectrum antimicrobial activity, but substitution patterns (e.g., methyl vs. chlorine) significantly modulate toxicity profiles .
  • Synthetic Challenges : The target compound’s methyl group simplifies synthesis compared to chlorinated or methoxy-substituted analogs, which require additional protection/deprotection steps .

Biological Activity

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C20_{20}H15_{15}N3_3O5_5
  • Molecular Weight : 377.35 g/mol
  • CAS Number : Not specified in the sources

The presence of the benzoxazole and nitrofuran moieties in its structure suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzoxazole have shown selective antibacterial effects against Gram-positive bacteria. In a study involving 41 compounds derived from benzoxazole, it was found that some exhibited significant activity against Bacillus subtilis and Escherichia coli, although the overall antibacterial potential was moderate .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMIC (µg/mL) against B. subtilisMIC (µg/mL) against E. coli
Compound A3264
Compound B1632
This compoundTBDTBD

Note: TBD = To Be Determined; specific data for the compound needs further investigation.

Anticancer Activity

Benzoxazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that certain benzoxazole-based compounds can induce apoptosis in breast cancer cells (e.g., MCF-7, MDA-MB-231) and other types such as lung (A549), liver (HepG2), and colorectal cancer cells (HCT-116) . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study: Cytotoxicity Against Breast Cancer Cells

In a specific study examining a series of benzoxazole derivatives, it was observed that compounds with electron-donating groups exhibited enhanced cytotoxicity against MCF-7 cells. The presence of methoxy and dimethylamino groups significantly increased their potency compared to those lacking such substituents .

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, benzoxazole derivatives have been investigated for antiviral and antimalarial properties. For instance, certain derivatives have shown activity against viral infections by inhibiting viral replication mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide?

  • The compound is typically synthesized via multi-step condensation reactions. For example:

  • Step 1 : Formation of the benzoxazole core through cyclization of 2-amino-5-methylphenol derivatives with carboxylic acids or anhydrides under reflux conditions .
  • Step 2 : Coupling the benzoxazole intermediate with 5-nitrofuran-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF .
  • Purification involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and functional groups (e.g., benzoxazole protons at δ 7.2–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 378.08) .

Q. What in vitro assays are used to screen its biological activity?

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting DNA gyrase or β-lactamase to evaluate mechanistic interactions .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes?

  • Density Functional Theory (DFT) : Predicts reaction energetics and transition states for key steps (e.g., cyclization barriers) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction yields (e.g., DMF vs. THF) .
  • Retrosynthetic Analysis : Tools like Synthia™ identify viable precursors and minimize side reactions .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in Nitrofuran Moiety : The nitro group often exhibits rotational disorder, requiring TWINABS for data correction .
  • Thermal Motion : High displacement parameters in the benzoxazole ring necessitate restraints (e.g., SIMU in SHELXL) .
  • Validation : CheckCIF reports resolve clashes (e.g., R₁ > 5% indicates poor data quality) .

Q. How do molecular docking studies predict its antiviral mechanism?

  • Target Selection : Docking against viral polymerases (e.g., MPXV DPol) using AutoDock Vina .
  • Binding Affinity : Nitrofuran’s nitro group forms hydrogen bonds with Thr503 and Lys557 (ΔG ≈ -9.2 kcal/mol) .
  • MD Validation : 100-ns simulations confirm stable binding (RMSD < 2.0 Å) .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-Response Replicates : Triplicate assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Metabolite Interference : LC-MS/MS detects degradation products (e.g., nitro-reduction to amine derivatives) .
  • Cell Line Authentication : STR profiling ensures consistency in cytotoxicity studies .

Q. How is structure-activity relationship (SAR) analysis conducted on derivatives?

  • Scaffold Modifications : Compare analogs with substituents at the benzoxazole 5-position (e.g., -CH₃ vs. -Cl) .
  • QSAR Modeling : CoMFA/CoMSIA correlates logP values with IC₅₀ (r² > 0.85) .
  • In Vivo Correlation : Pharmacokinetic studies in rodents assess bioavailability (%F) of top candidates .

Q. What methods mitigate hygroscopicity in formulation?

  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves stability .
  • Co-crystallization : Co-formers like succinic acid reduce water absorption .
  • DSC/TGA Analysis : Monitors phase transitions (Tm > 150°C indicates thermal stability) .

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